molecular formula C9H11NO3 B1438775 1-(4-Methyl-3-nitrophenyl)ethan-1-ol CAS No. 35781-36-3

1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Cat. No.: B1438775
CAS No.: 35781-36-3
M. Wt: 181.19 g/mol
InChI Key: AFEJLWMIIDXXMN-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, along with an ethan-1-ol moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methyl-3-nitrophenyl)ethan-1-ol can be synthesized through several methods. One common route involves the nitration of 4-methylacetophenone to form 4-methyl-3-nitroacetophenone, followed by reduction to yield the desired product . The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid, while the reduction step can be carried out using reagents such as sodium borohydride or catalytic hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methyl-3-nitrophenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution. These interactions can affect molecular targets and pathways, influencing the compound’s reactivity and potential biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Nitrophenyl)ethan-1-ol: Similar structure but with the nitro group in a different position.

    1-(4-Methyl-3-aminophenyl)ethan-1-ol: The amino derivative obtained by reducing the nitro group.

    4-Methyl-3-nitroacetophenone: The ketone form obtained by oxidizing the hydroxyl group.

Uniqueness

1-(4-Methyl-3-nitrophenyl)ethan-1-ol is unique due to the combination of its nitro and methyl groups on the phenyl ring, along with the ethan-1-ol moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEJLWMIIDXXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(4-methyl-3-nitrophenyl)ethan-1-one (2.00 g) in ethanol/tetrahydrofuran (15 mL/7.5 mL) was added sodium borohydride (211 mg), and the mixture was stirred at room temperature for 10 minutes. To the reaction mixture were added 0.5 mol/L hydrochloric acid and water, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous sodium hydrogen carbonate solution and saturated brine successively, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure to obtain the title compound (1.96 g). 1H-NMR (CDCl3) δ ppm: 1.52 (3H, d, J=6.5 Hz), 1.84-1.95 (1H, m), 2.59 (3H, s), 4.91-5.02 (1H, m), 7.32 (1H, d, J=7.9 Hz), 7.52 (1H, dd, J=1.8, 7.9 Hz), 7.99 (1H, d, J=1.8 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
211 mg
Type
reactant
Reaction Step One
Name
ethanol tetrahydrofuran
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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